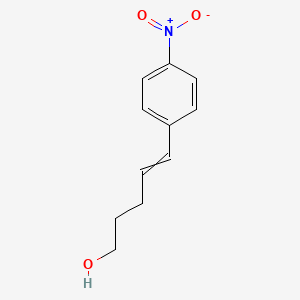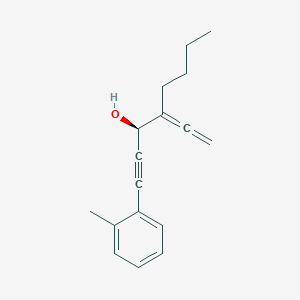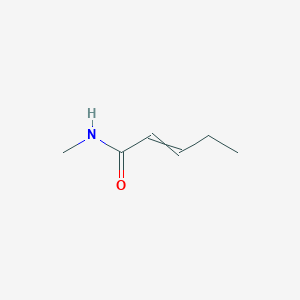
N-Methylpent-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylpent-2-enamide is an organic compound with the molecular formula C6H11NO. It is a secondary amide with a double bond in its structure, making it a member of the enamide family. Enamides are known for their unique reactivity and are valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methylpent-2-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using LiHMDS and triflic anhydride as both the electrophilic activator and oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methylpent-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the enamide to a single bond, forming saturated amides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Fe-assisted oxidative desaturation.
Reduction: Catalytic hydrogenation using metal catalysts.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield β-halogenated enamides , while reduction may produce saturated amides.
Wissenschaftliche Forschungsanwendungen
N-Methylpent-2-enamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of N-Methylpent-2-enamide involves its reactivity as an enamide. The nitrogen atom in the enamide structure is a powerful pi-donor, making the alkene particularly nucleophilic . This nucleophilicity allows this compound to participate in various chemical reactions, including electrophilic additions and substitutions. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Vergleich Mit ähnlichen Verbindungen
N-Methoxy-N-methylpent-2-enamide: Another enamide with similar reactivity but different substituents.
N-Ethyl-2-methylpentanamide: A structurally related amide with different alkyl groups.
Uniqueness: N-Methylpent-2-enamide is unique due to its specific structure, which imparts distinct reactivity and properties. Its secondary amide structure with a double bond allows for unique interactions and reactions that are not possible with other amides or enamides.
Eigenschaften
CAS-Nummer |
569363-36-6 |
|---|---|
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
N-methylpent-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
LGJWBFOHDGOHPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)

![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)

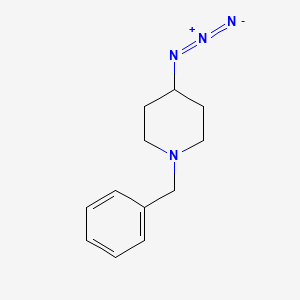
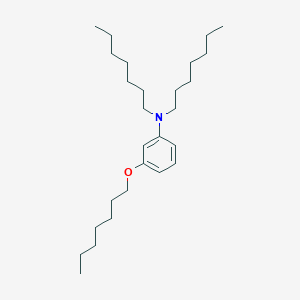
oxophosphanium](/img/structure/B14215597.png)

![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
